Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is a complex organic compound that features a furan ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst and boronic acid derivatives.
Formation of the Propanoyl Group: The propanoyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Coupling with Benzoate Ester: The final step involves coupling the intermediate with methyl 4-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate
- Methyl 4-({3-[5-(4-bromophenyl)furan-2-yl]propanoyl}amino)benzoate
- Methyl 4-({3-[5-(4-methylphenyl)furan-2-yl]propanoyl}amino)benzoate
Uniqueness
Methyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C21H18FNO4/c1-26-21(25)15-4-8-17(9-5-15)23-20(24)13-11-18-10-12-19(27-18)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,23,24) |
InChI Key |
SJQVIUUSIVLXKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.